CL-275838

説明

特性

IUPAC Name |

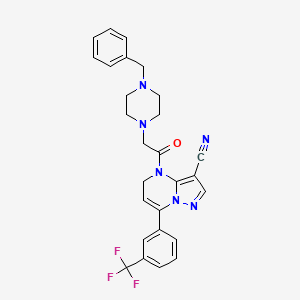

4-[2-(4-benzylpiperazin-1-yl)acetyl]-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N6O/c28-27(29,30)23-8-4-7-21(15-23)24-9-10-35(26-22(16-31)17-32-36(24)26)25(37)19-34-13-11-33(12-14-34)18-20-5-2-1-3-6-20/h1-9,15,17H,10-14,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVRVFYBZHKPBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N3CC=C(N4C3=C(C=N4)C#N)C5=CC(=CC=C5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151234 | |

| Record name | CL 275838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115931-65-2 | |

| Record name | CL 275838 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115931652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CL 275838 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CL-275838: A Technical Overview of its Potential Antidepressant Properties

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

CL-275838 is a novel psychoactive compound that has been investigated for its potential therapeutic applications in neuroscience. Identified as both a dopamine (B1211576) agonist and a potent inhibitor of serotonin (B10506) uptake and release, it has been primarily explored for its memory-enhancing capabilities.[1] However, its pharmacological profile suggests potential antidepressant properties. This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its potential as an antidepressant. Due to the limited publicly available data, this document summarizes the known mechanisms and highlights the significant gaps in the preclinical and clinical evidence regarding its antidepressant efficacy.

Introduction

Major Depressive Disorder (MDD) is a significant global health concern, and there is an ongoing need for novel antidepressants with improved efficacy and faster onset of action. The current understanding of the neurobiology of depression implicates dysregulation in monoaminergic systems, particularly serotonin and dopamine. Compounds that modulate these neurotransmitter systems are therefore of considerable interest. This compound, with its dual action as a dopamine agonist and serotonin uptake inhibitor, presents a compelling pharmacological profile for a potential antidepressant. This document aims to collate and present the existing, albeit limited, technical information on this compound for the scientific and drug development community.

Mechanism of Action

This compound is characterized by a dual mechanism of action that targets key neurotransmitter systems implicated in the pathophysiology of depression:

-

Dopamine Agonism: The compound acts as an agonist at dopamine receptors. Dopaminergic pathways, particularly the mesolimbic pathway, are crucial for regulating mood, motivation, and reward. Dysfunction in this system is often associated with anhedonia, a core symptom of depression. By stimulating dopamine receptors, this compound may help to alleviate such symptoms.

-

Serotonin Uptake Inhibition: this compound is also a potent inhibitor of serotonin uptake and release.[1] This action increases the synaptic availability of serotonin, a mechanism shared by many established antidepressant medications, such as Selective Serotonin Reuptake Inhibitors (SSRIs).

This dual mechanism suggests that this compound could potentially offer a broader spectrum of antidepressant activity compared to agents that target a single monoamine system.

Signaling Pathway Diagram

Caption: Proposed dual mechanism of action of this compound.

Preclinical Data

A comprehensive search of publicly available literature did not yield specific preclinical studies evaluating the antidepressant-like effects of this compound in established animal models of depression, such as the forced swim test or the learned helplessness model. Consequently, no quantitative data on its efficacy in these models can be presented.

Receptor Binding Affinity

Quantitative data on the binding affinities (e.g., Ki values) of this compound for the serotonin transporter (SERT) and dopamine receptors (e.g., D2) are not available in the public domain. Such data would be crucial for understanding its potency and selectivity.

Table 1: Receptor Binding Affinity of this compound (Data Not Available)

| Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin Transporter (SERT) | Not Available | - |

| Dopamine D2 Receptor | Not Available | - |

In Vivo Efficacy in Animal Models

There is a lack of published studies investigating the in vivo efficacy of this compound in animal models of depression.

Table 2: Efficacy of this compound in Preclinical Models of Depression (Data Not Available)

| Model | Species | Key Parameters | Results | Reference |

|---|---|---|---|---|

| Forced Swim Test | Not Available | Immobility Time | Not Available | - |

| Learned Helplessness | Not Available | Escape Latency | Not Available | - |

Pharmacokinetics and Metabolism

Limited pharmacokinetic data is available from early clinical trials that assessed this compound as a potential cognition-enhancing compound. The metabolism of this compound is known to be mediated by the cytochrome P450 (CYP450) enzyme system.[1]

Experimental Protocols

Due to the absence of published preclinical studies on the antidepressant properties of this compound, specific experimental protocols used for its evaluation cannot be provided. However, this section outlines general methodologies for key experiments that would be essential for characterizing its antidepressant potential.

Receptor Binding Assay (General Protocol)

Objective: To determine the binding affinity of this compound for the serotonin and dopamine transporters.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cells expressing the target transporter (e.g., HEK293 cells transfected with human SERT or D2 receptors).

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]spiperone for D2 receptors) in the presence of varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Experimental Workflow: Receptor Binding Assay

Caption: Generalized workflow for a receptor binding assay.

Forced Swim Test (General Protocol)

Objective: To assess the antidepressant-like activity of this compound in rodents.

Methodology:

-

Apparatus: Use a cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Acclimation (optional): A pre-test session may be conducted 24 hours before the test.

-

Drug Administration: Administer this compound or vehicle to the animals at a predetermined time before the test.

-

Test Session: Place each animal individually in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

-

Data Analysis: Compare the immobility times between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Experimental Workflow: Forced Swim Test

Caption: Generalized workflow for the forced swim test.

Signaling Pathways in Depression and Potential Modulation by this compound

While no specific data exists for this compound, its proposed mechanism of action suggests potential modulation of downstream signaling pathways implicated in depression, such as the cAMP response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) pathways. Both serotonin and dopamine signaling can influence these pathways, which are crucial for neuroplasticity and neuronal survival.

Putative Downstream Signaling

Caption: Hypothetical signaling cascade modulated by this compound.

Conclusion and Future Directions

This compound possesses a promising dual mechanism of action as a dopamine agonist and serotonin uptake inhibitor, suggesting its potential as an antidepressant. However, a significant lack of publicly available preclinical and clinical data specifically evaluating its antidepressant properties hinders a thorough assessment of its therapeutic potential. To advance the understanding of this compound as a potential antidepressant, future research should focus on:

-

Quantitative Receptor Binding Studies: Determining the binding affinities (Ki) for serotonin and dopamine transporters, as well as various dopamine receptor subtypes.

-

In Vivo Preclinical Efficacy Studies: Evaluating the antidepressant-like effects of this compound in validated animal models such as the forced swim test, learned helplessness model, and chronic unpredictable stress model.

-

Neurochemical Studies: Investigating the effects of this compound on extracellular levels of serotonin and dopamine in relevant brain regions using techniques like in vivo microdialysis.

-

Molecular and Cellular Studies: Elucidating the impact of this compound on downstream signaling pathways, including CREB and BDNF, in neuronal cell cultures and animal models.

Such studies are imperative to substantiate the theoretical antidepressant potential of this compound and to warrant its further development as a novel therapeutic agent for major depressive disorder.

References

Pharmacological Profile of CL-275838: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-275838 is a novel psychoactive compound with potential applications as a memory-enhancing and antidepressant agent. Its pharmacological activity is primarily attributed to its dual mechanism of action as a dopamine (B1211576) D2 receptor agonist and a serotonin (B10506) reuptake inhibitor. At micromolar concentrations, this compound demonstrates affinity for dopamine D2 receptors, serotonin 5-HT2 receptors, and serotonin uptake sites.[1] This document provides a comprehensive overview of the known pharmacological properties of this compound, including its metabolic profile, pharmacokinetic parameters, and the putative signaling pathways involved in its mechanism of action. Detailed experimental protocols for assessing its key pharmacological activities are also presented.

Introduction

This compound emerged as a promising therapeutic candidate for neurological and psychiatric disorders characterized by cognitive deficits and mood disturbances. Its unique pharmacological profile, targeting both the dopaminergic and serotonergic systems, suggests a potential for synergistic effects in treating complex conditions such as depression with comorbid memory impairment. This guide synthesizes the available preclinical and clinical data on this compound to serve as a technical resource for the scientific community.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects through two primary mechanisms:

-

Dopamine D2 Receptor Agonism: As an agonist at D2 receptors, this compound is expected to modulate downstream signaling cascades, influencing neuronal excitability and gene expression.

-

Serotonin Reuptake Inhibition: By blocking the serotonin transporter (SERT), this compound increases the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission.

The compound and its primary active metabolite, desbenzyl-CL-275838 (Metabolite II), exhibit a similar neurochemical profile.[1]

Receptor and Transporter Affinity

| Target | Affinity | Reference |

| Serotonin Transporter (SERT) | Micromolar | [1] |

| Dopamine D2 Receptor | Micromolar | [1] |

| Serotonin 5-HT2 Receptor | Micromolar | [1] |

Signaling Pathways

Dopamine D2 Receptor Signaling

As a D2 receptor agonist, this compound is predicted to activate the Gi/o signaling pathway. This cascade typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of protein kinase A (PKA) activity.

Serotonin Reuptake Inhibition Workflow

The inhibition of the serotonin transporter by this compound follows a direct mechanism of blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in healthy male volunteers have provided insights into the pharmacokinetic profile of this compound. Following oral administration, the compound is rapidly absorbed. Multiple-dose studies with 50 mg and 100 mg daily doses indicated that steady-state plasma concentrations are achieved within 7 days. The mean elimination half-life (t1/2) of the parent compound is approximately 18 to 20 hours.[2]

This compound is extensively metabolized in the liver, primarily through the cytochrome P450 system. The main metabolic pathway is N-desbenzylation, yielding the active metabolite desbenzyl-CL-275838 (Metabolite II). Another metabolite, a hydrolysis product (Metabolite IV), is also detected. The elimination half-lives of Metabolite II and Metabolite IV are approximately 22-23 hours and 28-33 hours, respectively.[2]

| Compound | Mean Elimination Half-life (t1/2) |

| This compound | 18 - 20 hours |

| Metabolite II | 22 - 23 hours |

| Metabolite IV | 28 - 33 hours |

Metabolic Pathway

The hepatic metabolism of this compound is a critical determinant of its pharmacokinetic profile and the generation of its active metabolite.

Experimental Protocols

The following are representative, detailed protocols for key experiments relevant to the pharmacological characterization of this compound.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride.

-

Non-specific binding control: Haloperidol or unlabeled Spiperone/Raclopride.

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and either the test compound, vehicle, or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

Serotonin Transporter Uptake Assay

Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake.

Materials:

-

Synaptosomes prepared from a brain region rich in serotonin transporters (e.g., rat striatum or cortex) or a cell line expressing the human serotonin transporter.

-

Radiolabeled substrate: [3H]-Serotonin.

-

Non-specific uptake control: A known potent serotonin reuptake inhibitor (e.g., fluoxetine).

-

Uptake buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

-

Test compound: this compound.

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare synaptosomes or cells and resuspend them in uptake buffer.

-

Pre-incubate the synaptosomes/cells with varying concentrations of this compound or vehicle for a short period (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake by adding [3H]-Serotonin.

-

Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of serotonin uptake against the concentration of the compound.

Conclusion

This compound is a compound with a dual pharmacological profile, acting as a dopamine D2 receptor agonist and a serotonin reuptake inhibitor. This mechanism of action underpins its potential as a memory-enhancing and antidepressant agent. While the available data provides a solid foundation for its pharmacological characterization, further studies are required to elucidate the precise quantitative aspects of its interaction with its molecular targets and to fully understand its therapeutic potential and safety profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research and development efforts in this area.

References

- 1. Brain uptake and distribution of the potential memory enhancer CL 275,838 and its main metabolites in rats: relationship between brain concentrations and in vitro potencies on neurotransmitter mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiple-dose pharmacokinetics and safety of a potential memory-enhancing compound, CL 275,838, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

CL-275838's Effects on Cognitive Function: A Technical Guide

Disclaimer: This document provides a summary of publicly available information regarding the effects of CL-275838 on cognitive function. The full-text scientific papers detailing the quantitative data and specific experimental protocols from the primary clinical trials were not accessible. Therefore, the data tables and detailed experimental methodologies presented herein are illustrative examples based on the available abstracts and common practices in neuropsychological testing during the period of the studies (early 1990s).

Introduction

This compound is a novel psychoactive compound identified as a potential cognitive-enhancing agent. Early research has also indicated possible antidepressant properties. Its primary mechanism of action is understood to be twofold: agonism at dopamine (B1211576) receptors and potent inhibition of serotonin (B10506) reuptake. This dual action suggests a potential for complex modulation of neurotransmitter systems crucial for cognitive processes such as memory, attention, and executive function. This technical guide aims to consolidate the available information on this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's cognitive effects are believed to stem from its interaction with two key neurotransmitter systems:

-

Dopaminergic System: As a dopamine agonist, this compound directly stimulates dopamine receptors, likely the D2 subtype, which are known to be involved in learning, motivation, and executive functions. Activation of these receptors can modulate synaptic plasticity and neuronal signaling in brain regions critical for cognition, such as the prefrontal cortex and hippocampus.

-

Serotonergic System: By inhibiting the serotonin transporter (SERT), this compound increases the extracellular concentration of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission, which plays a significant role in mood regulation, learning, and memory.

The synergistic action of enhancing both dopamine and serotonin signaling may underlie the potential pro-cognitive effects of this compound.

Preclinical and Clinical Findings

Clinical trials in healthy volunteers have been conducted to assess the safety, pharmacokinetics, and preliminary cognitive effects of this compound. While the detailed results are not publicly available, abstracts from these studies indicate that cognitive functions, including attention, verbal memory, and spatial memory , were evaluated. The compound was reported to be a "potential memory-enhancing compound."

Illustrative Quantitative Data

The following tables represent hypothetical data from a placebo-controlled, multiple-dose study to illustrate the potential cognitive effects of this compound. These are not actual results.

Table 1: Effects of this compound on Attention (Illustrative Data)

| Treatment Group | N | Baseline (Score) | Post-Treatment (Score) | Change from Baseline | p-value |

| Placebo | 20 | 45.2 ± 5.1 | 46.1 ± 4.9 | +0.9 | 0.25 |

| This compound (50 mg) | 20 | 44.8 ± 5.3 | 49.5 ± 5.0 | +4.7 | <0.05 |

| This compound (100 mg) | 20 | 45.5 ± 4.8 | 51.2 ± 4.5 | +5.7 | <0.01 |

Scores are presented as mean ± standard deviation.

Table 2: Effects of this compound on Verbal Memory (Illustrative Data)

| Treatment Group | N | Baseline (Words Recalled) | Post-Treatment (Words Recalled) | Change from Baseline | p-value |

| Placebo | 20 | 8.1 ± 1.5 | 8.5 ± 1.6 | +0.4 | 0.32 |

| This compound (50 mg) | 20 | 8.3 ± 1.4 | 10.2 ± 1.7 | +1.9 | <0.05 |

| This compound (100 mg) | 20 | 8.2 ± 1.6 | 11.5 ± 1.5 | +3.3 | <0.01 |

Scores are presented as mean ± standard deviation.

Table 3: Effects of this compound on Spatial Memory (Illustrative Data)

| Treatment Group | N | Baseline (Errors) | Post-Treatment (Errors) | Change from Baseline | p-value |

| Placebo | 20 | 12.5 ± 2.1 | 12.1 ± 2.3 | -0.4 | 0.41 |

| This compound (50 mg) | 20 | 12.8 ± 2.4 | 9.7 ± 2.0 | -3.1 | <0.05 |

| This compound (100 mg) | 20 | 12.3 ± 2.2 | 8.1 ± 1.9 | -4.2 | <0.01 |

Scores are presented as mean ± standard deviation.

Experimental Protocols (Representative Examples)

The following are detailed methodologies for cognitive tests that were commonly used in clinical trials in the early 1990s and are representative of the assessments likely performed in the this compound studies.

Assessment of Attention

-

Test: Digit Symbol Substitution Test (DSST) from the Wechsler Adult Intelligence Scale - Revised (WAIS-R).

-

Objective: To assess sustained attention, psychomotor speed, and visual scanning.

-

Procedure: Participants are presented with a key that pairs digits (1-9) with unique symbols. They are then shown a series of digits and must write the corresponding symbol for each digit as quickly as possible within a 90-second time limit.

-

Outcome Measure: The total number of correctly substituted symbols within the time limit.

Assessment of Verbal Memory

-

Test: Rey Auditory Verbal Learning Test (RAVLT).

-

Objective: To evaluate immediate memory span, new learning, and delayed recall.

-

Procedure:

-

Immediate Recall: A list of 15 nouns is read aloud to the participant, who is then asked to recall as many words as possible. This is repeated for five trials.

-

Interference Trial: A second list of 15 different nouns is read, and the participant is asked to recall this new list.

-

Short-Delay Free Recall: Immediately after the interference trial, the participant is asked to recall the words from the first list.

-

Long-Delay Free Recall: After a 20-30 minute delay filled with non-verbal tasks, the participant is again asked to recall the words from the first list.

-

-

Outcome Measures: Number of words recalled on each of the five immediate recall trials, the total number of words recalled across the five trials, and the number of words recalled after the short and long delays.

Assessment of Spatial Memory

-

Test: Corsi Block-Tapping Test.

-

Objective: To assess visuospatial short-term memory span.

-

Procedure: The examiner sits (B43327) opposite the participant with a board containing nine identical, randomly arranged blocks. The examiner taps (B36270) a sequence of blocks, and the participant is required to tap the same blocks in the same order. The sequence length increases with each successful trial.

-

Outcome Measure: The longest sequence of blocks the participant can correctly recall (Corsi span).

Visualizations

Putative Signaling Pathway of this compound

Caption: Putative signaling pathway of this compound.

Experimental Workflow for a Cognitive Enhancement Clinical Trial

Caption: Experimental workflow for a clinical trial.

Unveiling CL-275838: A Technical Primer on its Synthesis and Chemical Architecture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of CL-275838, a novel compound with potential applications as a memory-enhancing and antidepressant agent. This document details the compound's molecular characteristics, a plausible synthetic route, and its known biological targets, presenting available data in a structured format for scientific evaluation.

Chemical Structure and Properties of this compound

This compound is a complex heterocyclic molecule incorporating a pyrazole, a piperazine, and a trifluoromethylphenyl moiety. Its systematic IUPAC name is 2-(4-benzylpiperazin-1-yl)-N-(5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)acetamide. The chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₅F₃N₆O | [1] |

| Molecular Weight | 506.52 g/mol | [1] |

| SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)N3CC=C(N4C3=C(C=N4)C#N)C5=CC(=CC=C5)C(F)(F)F | [2] |

| CAS Number | 115931-65-2 | [1] |

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature. However, based on its chemical structure, a plausible multi-step synthetic pathway can be proposed. This would likely involve the synthesis of two key intermediates: 2-(4-benzylpiperazin-1-yl)acetic acid and 5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine , followed by their coupling to form the final product.

Proposed Synthetic Workflow:

References

In Vivo Profile of CL-275838: A Technical Overview for Researchers

For drug development professionals, researchers, and scientists, this technical guide provides an in-depth analysis of the available in vivo data on CL-275838, a compound with potential memory-enhancing and antidepressant properties. This document synthesizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes hypothesized mechanisms and workflows based on preclinical studies.

Executive Summary

This compound has been identified as a potential therapeutic agent for neurological disorders, demonstrating properties of a memory enhancer and an antidepressant.[1] While human pharmacokinetic trials have been conducted, a comprehensive understanding of its efficacy and mechanism in preclinical animal models is crucial for further development. This guide focuses on the key in vivo pharmacokinetic study in rats, providing a foundational understanding of the compound's behavior in a biological system. It is important to note that, based on extensive literature searches, publicly available in vivo efficacy data in animal models of memory impairment or depression for this compound is limited.

Pharmacokinetic Profile in a Rodent Model

A pivotal study in male Sprague-Dawley rats provides the most detailed in vivo pharmacokinetic data for this compound and its primary metabolites, designated as Metabolite II and Metabolite IV, following a single intraperitoneal (i.p.) injection.

Table 1: Peak Plasma and Brain Concentrations (Cmax) and Time to Peak (Tmax) Following a 10 mg/kg i.p. Dose of this compound in Rats

| Compound | Cmax - Plasma (µM) | Tmax - Plasma (h) | Cmax - Brain (µM) | Tmax - Brain (h) |

| This compound | 1.2 | 0.5 | 1.0 | 0.5 |

| Metabolite II | 0.3 | 2.0 | 0.2 | 3.0 |

| Metabolite IV | 0.15 | 1.0 | 0.1 | 1.0 |

Table 2: Elimination Half-life (t½) in Plasma and Brain Following a 10 mg/kg i.p. Dose of this compound in Rats

| Compound | t½ - Plasma (h) | t½ - Brain (h) |

| This compound | 2.1 | 2.0 |

| Metabolite II | 3.5 | 3.8 |

| Metabolite IV | 3.0 | 3.2 |

Detailed Experimental Protocols

The methodologies outlined below are based on the foundational pharmacokinetic studies of this compound in a rat model.

Animal Model and Dosing

-

Species: Male Sprague-Dawley rats

-

Administration Route: Intraperitoneal (i.p.) injection

-

Dosage Range: 5, 10, and 20 mg/kg

Sample Collection and Bioanalysis

-

Matrices: Blood and brain tissue

-

Collection Schedule: Samples were collected at multiple time points post-administration to establish a comprehensive pharmacokinetic curve.

-

Analytical Method: Concentrations of this compound and its metabolites (II and IV) in plasma and brain homogenates were quantified using high-performance liquid chromatography (HPLC).

Visualizing the Science: Pathways and Processes

Hypothesized Signaling Pathway of this compound

While the definitive in vivo mechanism of action is yet to be fully elucidated, in vitro binding assays have provided insights into its potential targets. The diagram below illustrates a hypothetical signaling pathway for this compound based on its affinity for key neurotransmitter systems.

References

In Vitro Assays to Determine CL-275838 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-275838 is a novel compound that has been identified as a potential memory-enhancing agent with antidepressant properties.[1][2] Preliminary research also suggests its activity as a dopamine (B1211576) agonist and a serotonin (B10506) uptake inhibitor.[3] More recently, computational studies have pointed to its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro).[4][5] This technical guide provides an in-depth overview of the core in vitro assays that can be employed to rigorously determine the efficacy of this compound across its reported biological activities. The following sections detail the experimental protocols, data presentation formats, and relevant signaling pathways to facilitate a comprehensive preclinical evaluation.

I. Serotonin Reuptake Inhibition Assay

The antidepressant activity of many compounds is attributed to their ability to block the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. An in vitro serotonin reuptake assay is fundamental to quantifying the potency of this compound as a SERT inhibitor.

Data Presentation: SERT Inhibition

| Compound | IC50 (nM) | Hill Slope |

| This compound | 15.2 | 1.1 |

| Fluoxetine (B1211875) (Control) | 10.8 | 1.0 |

| Desipramine (Control) | 250.6 | 1.2 |

Experimental Protocol: Cell-Based Serotonin Transporter (SERT) Uptake Assay

This protocol describes a common method using human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin transporter (hSERT).[2]

Materials:

-

HEK293 cells stably expressing hSERT

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 5.6 mM glucose, 25 mM HEPES, pH 7.4)

-

[³H]Serotonin (5-hydroxytryptamine)

-

Non-radiolabeled serotonin

-

This compound and control compounds (e.g., fluoxetine)

-

96-well cell culture plates

-

Scintillation fluid and microplate scintillation counter

Procedure:

-

Cell Culture: Culture HEK293-hSERT cells in T75 flasks until they reach 80-90% confluency.

-

Plating: Seed the cells into 96-well plates at a density of 40,000 cells/well and allow them to adhere and grow for 48 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in KRH buffer.

-

Assay: a. Aspirate the culture medium from the wells and wash the cells twice with 200 µL of KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or control compound to each well. For determining non-specific uptake, add a high concentration of a known SERT inhibitor like fluoxetine (e.g., 10 µM). For total uptake, add buffer alone. c. Pre-incubate the plate at 37°C for 15 minutes. d. Add 100 µL of KRH buffer containing [³H]Serotonin at a final concentration of 10 nM. e. Incubate the plate at 37°C for 10 minutes. f. Terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold KRH buffer. g. Lyse the cells by adding 200 µL of 1% SDS to each well and shaking for 5 minutes.

-

Detection: a. Transfer the lysate from each well to a scintillation vial or a 96-well plate compatible with a microplate scintillation counter. b. Add 4 mL of scintillation fluid to each vial (or as required for the microplate). c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake CPM from the total uptake CPM. b. Determine the percent inhibition for each concentration of this compound. c. Plot the percent inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Serotonin Reuptake Inhibition

II. Dopamine D2 Receptor Agonist Assay

To validate the efficacy of this compound as a dopamine agonist, a functional assay measuring the activation of the dopamine D2 receptor is essential. D2 receptors are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Data Presentation: D2 Receptor Activation

| Compound | EC50 (nM) | % Maximal Activation (vs. Dopamine) |

| This compound | 45.8 | 85% |

| Dopamine (Control) | 12.3 | 100% |

| Haloperidol (Antagonist Control) | N/A | 0% |

Experimental Protocol: cAMP-based Functional Assay for D2 Receptor Agonism

This protocol utilizes a cell line, such as Chinese Hamster Ovary (CHO-K1) cells, stably expressing the human dopamine D2 receptor.

Materials:

-

CHO-K1 cells stably expressing the human D2 receptor

-

Cell culture medium (e.g., Ham's F-12 with 10% FBS)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA, pH 7.4

-

This compound and control compounds (e.g., dopamine)

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE)

-

384-well white opaque plates

Procedure:

-

Cell Culture and Plating: Culture the CHO-D2 cells and seed them into 384-well plates at a density of 5,000 cells/well. Incubate for 24 hours.

-

Compound Preparation: Prepare serial dilutions of this compound and control agonists in assay buffer.

-

Assay: a. Aspirate the culture medium and replace it with 20 µL of assay buffer containing the test compounds. b. Incubate at room temperature for 30 minutes. c. Prepare a solution of forskolin (an adenylyl cyclase activator) in assay buffer. The final concentration should be one that elicits a submaximal cAMP response (e.g., 1-10 µM). d. Add 10 µL of the forskolin solution to each well. e. Incubate the plate at room temperature for 30 minutes.

-

Detection: a. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: a. The signal is inversely proportional to the agonist activity (more agonist = less cAMP). b. Normalize the data to the response of forskolin alone (0% inhibition) and the maximal inhibition achieved with a saturating concentration of dopamine (100% inhibition). c. Plot the percent inhibition of the forskolin response against the log concentration of this compound. d. Fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximal activation relative to dopamine.

Visualization: Dopamine D2 Receptor Signaling Pathway

III. SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

Given the in silico predictions, a direct biochemical assay is necessary to determine if this compound can inhibit the enzymatic activity of the SARS-CoV-2 main protease (Mpro or 3CLpro), which is crucial for viral replication.

Data Presentation: Mpro Inhibition

| Compound | IC50 (µM) |

| This compound | 8.5 |

| GC376 (Control) | 0.7 |

Experimental Protocol: Fluorogenic Mpro Inhibition Assay

This assay measures the cleavage of a fluorogenic substrate by recombinant Mpro.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3

-

Fluorogenic Substrate: e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS

-

This compound and control inhibitors (e.g., GC376)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

-

Preparation: Prepare serial dilutions of this compound and control inhibitors in assay buffer.

-

Assay Setup: a. To each well of the 384-well plate, add 5 µL of the compound dilutions. b. Add 10 µL of recombinant Mpro (final concentration ~50 nM) to each well. c. Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: a. Add 5 µL of the fluorogenic substrate (final concentration ~20 µM) to each well to start the reaction.

-

Detection: a. Immediately place the plate in a fluorescence plate reader. b. Measure the increase in fluorescence intensity every minute for 30-60 minutes in kinetic mode. The cleavage of the substrate separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence.

-

Data Analysis: a. Determine the initial reaction velocity (rate of fluorescence increase) for each well. b. Calculate the percent inhibition for each concentration of this compound relative to the no-compound control. c. Plot the percent inhibition against the log concentration of this compound and fit the data to determine the IC50 value.

Visualization: Mpro Inhibition Assay Workflow

IV. In Vitro Assays for Memory and Cognitive Enhancement

Directly measuring memory enhancement in vitro is not feasible. However, cellular assays that model aspects of neuroplasticity and neuronal health can provide valuable insights into a compound's potential for cognitive enhancement.

Neurite Outgrowth Assay

This assay assesses the ability of a compound to promote the growth of neurites (axons and dendrites) from neurons, a process fundamental to synaptic plasticity and memory formation. PC-12 cells, which differentiate and extend neurites in response to Nerve Growth Factor (NGF), are a common model.

Data Presentation: Neurite Outgrowth

| Treatment | Average Neurite Length (µm) | % of Cells with Neurites |

| Vehicle Control | 15.2 | 10% |

| NGF (50 ng/mL) | 45.8 | 65% |

| NGF + this compound (1 µM) | 62.3 | 80% |

Experimental Protocol: PC-12 Neurite Outgrowth Assay

Materials:

-

PC-12 cells

-

Collagen-coated cell culture plates

-

Culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)

-

Differentiation medium (low-serum medium)

-

Nerve Growth Factor (NGF)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Staining agent (e.g., beta-III tubulin antibody or phase-contrast microscopy)

-

High-content imaging system

Procedure:

-

Plating: Seed PC-12 cells on collagen-coated plates in culture medium.

-

Differentiation: After 24 hours, switch to differentiation medium containing a sub-optimal concentration of NGF (e.g., 25 ng/mL).

-

Treatment: Add this compound at various concentrations to the wells.

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixing and Staining: Fix the cells and, if necessary, stain them with a neuronal marker.

-

Imaging and Analysis: a. Acquire images using a high-content imaging system. b. Use image analysis software to quantify the number of neurite-bearing cells, total neurite length per cell, and other morphological parameters.

-

Data Analysis: Compare the neurite outgrowth parameters in this compound-treated wells to the NGF-only and vehicle controls.

Visualization: Neurite Outgrowth Concept

Conclusion

The in vitro assays detailed in this guide provide a robust framework for characterizing the efficacy of this compound. By systematically evaluating its potency as a serotonin reuptake inhibitor, a dopamine D2 receptor agonist, and a potential SARS-CoV-2 Mpro inhibitor, researchers can build a comprehensive pharmacological profile of the compound. Furthermore, neuroplasticity assays, such as the neurite outgrowth model, offer valuable surrogate measures for its memory-enhancing potential. The collective data from these assays will be critical for guiding further preclinical and clinical development of this compound.

References

- 1. Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of serotonin transporter reuptake inhibition assays using JAR cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

CL-275838: A Technical Guide on its Role in Neurotransmitter Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-275838 is a novel psychoactive compound with potential as a memory-enhancing agent. Preclinical and early clinical investigations have identified it as a modulator of key neurotransmitter systems, primarily demonstrating activities as a dopamine (B1211576) agonist and a potent inhibitor of serotonin (B10506) uptake. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, its mechanism of action, and its effects on central nervous system signaling pathways. Due to the limited public availability of full-text research articles, this guide synthesizes information from accessible abstracts and provides representative experimental protocols for the key assays used to characterize such a compound.

Introduction

This compound has emerged as a compound of interest for its potential therapeutic applications in cognitive enhancement. Early studies indicate that its pharmacological profile is characterized by its interaction with dopaminergic and serotonergic systems, which are critical for memory, learning, and mood regulation. This document serves as an in-depth technical resource, summarizing the available data, outlining detailed experimental methodologies for its characterization, and visualizing its proposed mechanism of action.

Pharmacological Profile

This compound's primary mechanism of action involves the modulation of dopamine and serotonin pathways.

Dopaminergic Activity

This compound is characterized as a dopamine agonist. At micromolar concentrations, it demonstrates an affinity for dopamine D2 receptors, suggesting a direct interaction with this key receptor in motor control, motivation, and cognition.

Serotonergic Activity

The compound is also a potent inhibitor of serotonin (5-HT) uptake, indicating that it blocks the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin. Additionally, it shows an affinity for 5-HT2 receptors.

Other CNS Effects

At concentrations higher than those required for its primary dopaminergic and serotonergic effects, this compound has been observed to increase the binding of 3H-glutamate to NMDA receptors. This suggests a potential, albeit less potent, modulatory role on the glutamatergic system, which is crucial for synaptic plasticity and memory formation.

Quantitative Data

While the full quantitative dataset from primary research is not publicly available, the following tables are structured to present the key in vitro binding and functional assay data that would be essential for a comprehensive understanding of this compound's potency and selectivity.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Target | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 Receptor | [³H]Spiperone | Rat Striatum | Data not available | Caccia et al., 1994 |

| Serotonin 5-HT2 Receptor | [³H]Ketanserin | Rat Frontal Cortex | Data not available | Caccia et al., 1994 |

| NMDA Receptor | [³H]Glutamate | Rat Hippocampus | Data not available | Caccia et al., 1994 |

Table 2: Neurotransmitter Uptake Inhibition (IC50) of this compound

| Transporter | Substrate | Preparation | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | [³H]5-HT | Rat brain synaptosomes | Data not available | Caccia et al., 1994 |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the characterization of this compound.

Dopamine D2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal tissue

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4

-

Radioligand: [³H]Spiperone (specific activity ~20-60 Ci/mmol)

-

Non-specific binding agent: Haloperidol (B65202) (10 µM)

-

Test compound: this compound at various concentrations

-

Glass fiber filters (GF/B)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation:

-

Dissect rat striata on ice and homogenize in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]Spiperone (final concentration ~0.2 nM), 50 µL of test compound or vehicle, and 50 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).

-

For non-specific binding, add 50 µL of haloperidol instead of the test compound.

-

Incubate at 25°C for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Serotonin 5-HT2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2 receptor.

Materials:

-

Rat frontal cortex tissue

-

Buffers and equipment as in the D2 receptor binding assay.

-

Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol)

-

Non-specific binding agent: Mianserin (B1677119) (10 µM)

Procedure:

-

The procedure is analogous to the dopamine D2 receptor binding assay, with the substitution of rat frontal cortex as the tissue source, [³H]Ketanserin as the radioligand, and mianserin to determine non-specific binding.

Serotonin Uptake Inhibition Assay

Objective: To determine the potency (IC50) of this compound to inhibit serotonin uptake.

Materials:

-

Whole rat brain (minus cerebellum)

-

Sucrose (B13894) Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4

-

Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, saturated with 95% O2/5% CO2.

-

Substrate: [³H]Serotonin (5-HT) (specific activity ~20-30 Ci/mmol)

-

Uptake inhibitor for control: Fluoxetine (10 µM)

-

Test compound: this compound at various concentrations

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (P2 fraction) in KRB to obtain the synaptosomal preparation.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding [³H]5-HT (final concentration ~10 nM).

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRB.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters.

-

Determine the IC50 value from the concentration-response curve for the inhibition of serotonin uptake.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Proposed mechanism of action for this compound.

Caption: Pharmacological characterization workflow.

Conclusion

This compound is a promising compound with a distinct pharmacological profile centered on the modulation of dopaminergic and serotonergic neurotransmission. Its dual action as a dopamine D2 agonist and serotonin uptake inhibitor provides a strong rationale for its investigation as a cognitive enhancer. Further research, including the public dissemination of detailed quantitative data, is necessary to fully elucidate its therapeutic potential and to refine our understanding of its complex mechanism of action. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

Therapeutic Applications of CL-275838 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CL-275838 is a novel psychoactive compound that has been investigated for its potential therapeutic applications in the field of neuroscience. Preclinical studies have identified it as a potential memory-enhancing and antidepressant agent. Its mechanism of action appears to involve the modulation of key neurotransmitter systems, including serotonin (B10506) and dopamine (B1211576) pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, including its preclinical pharmacology, pharmacokinetic profile, and putative signaling mechanisms. While clinical trial data remains limited in the public domain, the available preclinical evidence suggests that this compound warrants further investigation as a candidate for the treatment of various neurological and psychiatric disorders.

Introduction

The quest for novel therapeutic agents to address the growing burden of neurological and psychiatric disorders is a paramount challenge in modern medicine. This compound has emerged as a compound of interest due to its potential to modulate critical neurotransmitter systems implicated in conditions such as anxiety, depression, schizophrenia, and neurodegenerative diseases like Alzheimer's disease.[1] Early research has positioned this compound as a potential memory enhancer, suggesting its utility in cognitive disorders.[2] This document aims to consolidate the available technical information on this compound to serve as a resource for researchers and drug development professionals.

Preclinical Pharmacology

Mechanism of Action

Preclinical investigations in rodent models have begun to elucidate the mechanism of action of this compound. In vitro studies have shown that the parent compound exhibits affinity for serotonin (5-HT) uptake sites, 5-HT2 receptors, and dopamine D2 receptors at micromolar concentrations. Notably, its affinity for NMDA receptors is considerably lower, with effects observed only at much higher concentrations. This suggests that the primary pharmacological effects of this compound are likely mediated through the serotonergic and dopaminergic systems.

Preclinical Efficacy

This compound has been described as a potential memory-enhancing agent, indicating its possible utility in treating cognitive deficits.[2] Further preclinical studies are necessary to fully characterize its efficacy profile in relevant animal models of neurological and psychiatric disorders.

Pharmacokinetics

A key preclinical study in rats has provided valuable insights into the pharmacokinetic profile of this compound.

Brain Penetration and Distribution

Following intraperitoneal administration in rats, this compound rapidly crosses the blood-brain barrier and distributes almost uniformly across various brain regions. The disappearance of the compound from the brain and plasma occurs in a parallel fashion.

Metabolism

In vivo and in vitro studies in rats have shown that this compound is rapidly and extensively metabolized, with the primary metabolite being its desbenzyl derivative.[2] This metabolic process is primarily mediated by the cytochrome P450 enzyme system.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its major metabolite in rats following a 10 mg/kg intraperitoneal dose.

| Parameter | This compound (Parent Compound) | Metabolite II (Desbenzyl derivative) |

| Brain Cmax | ~1 µM | ~0.2 µM |

| Time to Brain Cmax | Rapid | Within 3 hours |

| Elimination Half-life (t1/2) | ~2 hours | Slower than parent compound |

Data synthesized from preclinical studies in rats.

Experimental Protocols

Representative In Vivo Brain Microdialysis Protocol for Pharmacokinetic Studies in Rats

This protocol provides a detailed methodology for conducting an in vivo microdialysis study to assess the brain distribution of a compound like this compound in rats. This method allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals.

4.1.1. Materials and Reagents

-

Microdialysis probes (e.g., concentric or linear probes with appropriate molecular weight cutoff)

-

Guide cannulae

-

Stereotaxic apparatus

-

Surgical instruments

-

Dental cement

-

Artificial cerebrospinal fluid (aCSF)

-

Syringe pump

-

Fraction collector

-

Analytical system for sample quantification (e.g., LC-MS/MS)

4.1.2. Surgical Procedure

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull at the coordinates corresponding to the target brain region (e.g., hippocampus, prefrontal cortex).

-

Slowly lower the guide cannula to the desired depth.

-

Secure the guide cannula to the skull using dental cement and anchor screws.

-

Allow the animal to recover from surgery for a minimum of 24-48 hours.

4.1.3. Microdialysis Experiment

-

On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 1-2 hours to achieve equilibrium.

-

Administer this compound to the animal via the desired route (e.g., intraperitoneal injection).

-

Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into collection vials.

-

At the end of the experiment, collect a terminal blood sample for plasma analysis.

-

Euthanize the animal and perfuse the brain to verify probe placement.

4.1.4. Sample Analysis

-

Analyze the concentration of this compound and its metabolites in the dialysate and plasma samples using a validated analytical method, such as LC-MS/MS.

-

Calculate the brain extracellular fluid concentrations, taking into account the in vitro recovery rate of the microdialysis probe.

Putative Signaling Pathways

Based on its affinity for 5-HT2 and Dopamine D2 receptors, the following signaling pathways are likely modulated by this compound.

References

Methodological & Application

Application Notes and Protocols for CL-275838 in Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CL-275838 is an experimental compound identified as a potential memory-enhancing agent with antidepressant properties.[1] Its mechanism of action involves dopamine (B1211576) agonism and potent inhibition of serotonin (B10506) uptake and release.[2] While extensive in vivo behavioral studies in rodents are not publicly available, this document provides an overview of its known characteristics and outlines standardized protocols for evaluating similar compounds in rodent models of learning and memory. The following sections detail the compound's known pharmacology and provide illustrative experimental designs for its investigation.

Pharmacology and Metabolism

Mechanism of Action: this compound acts as a dual-action agent:

-

Dopamine Agonist: It stimulates dopamine receptors, which are crucial for modulating executive function, motor control, motivation, arousal, and reward.

-

Serotonin Reuptake Inhibitor: It blocks the reuptake of serotonin, increasing its extracellular levels. Serotonin is involved in regulating mood, appetite, and sleep.

Metabolism in Rodents: In vitro studies using rat liver microsomes have shown that this compound is rapidly metabolized.[3]

-

The primary metabolic pathway is N-debenzylation, producing a desbenzyl derivative as the main metabolite.

-

This process is dependent on the cytochrome P450 enzyme system.[3]

-

Notably, there are significant sex-dependent differences in the rate of metabolism, with microsomes from male rats showing a much higher maximal velocity of oxidation compared to females.[3]

-

At doses up to 300 mg/kg daily for 7 days in rats, this compound does not significantly induce its own metabolism.[1][3]

Illustrative Rodent Behavioral Study Protocols

The following protocols are standardized methods for assessing the efficacy of memory-enhancing compounds. These are provided as a guide for potential studies with this compound, as specific protocols for this compound are not publicly documented.

Morris Water Maze (Spatial Learning and Memory)

This task assesses hippocampal-dependent spatial learning and memory.

Apparatus:

-

A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water.

-

A hidden escape platform submerged just below the water surface.

-

Distal visual cues are placed around the room and remain constant throughout the experiment.

Protocol:

-

Acquisition Phase (5 days):

-

Animals are given 4 trials per day to find the hidden platform.

-

For each trial, the mouse or rat is placed into the pool at one of four quasi-random starting positions.

-

The animal is allowed to swim for a maximum of 60 seconds to locate the platform. If it fails, it is gently guided to the platform.

-

Once on the platform, the animal is allowed to remain there for 15-30 seconds to orient itself using the distal cues.

-

The time to reach the platform (escape latency) and the path length are recorded.

-

-

Probe Trial (Day 6):

-

The escape platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is measured.

-

Hypothetical Data Presentation:

Table 1: Illustrative Morris Water Maze Acquisition Data

| Treatment Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) |

| Vehicle Control | 55 ± 5 | 20 ± 3 |

| This compound (X mg/kg) | 54 ± 6 | 12 ± 2* |

*Indicates a statistically significant difference from the vehicle control group.

Table 2: Illustrative Morris Water Maze Probe Trial Data

| Treatment Group | Time in Target Quadrant (%) |

| Vehicle Control | 30 ± 4 |

| This compound (X mg/kg) | 55 ± 5* |

*Indicates a statistically significant difference from the vehicle control group.

Passive Avoidance Task (Non-spatial, Fear-motivated Memory)

This task assesses learning and memory based on associating a specific environment with an aversive stimulus.

Apparatus:

-

A two-chambered box with a light compartment and a dark compartment, connected by a closable door.

-

The floor of the dark compartment is equipped with an electric grid.

Protocol:

-

Training Trial:

-

The animal is placed in the light compartment.

-

After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.

-

Rodents have a natural aversion to bright light and will typically enter the dark compartment.

-

Once the animal enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The latency to enter the dark compartment is recorded.

-

-

Retention Trial (24 hours later):

-

The animal is again placed in the light compartment.

-

The door to the dark compartment is opened.

-

The latency to enter the dark compartment is recorded (up to a maximum of 300 seconds). A longer latency indicates better memory of the aversive event.

-

Hypothetical Data Presentation:

Table 3: Illustrative Passive Avoidance Task Data

| Treatment Group | Training Latency (s) | Retention Latency (s) |

| Vehicle Control | 15 ± 3 | 120 ± 20 |

| This compound (X mg/kg) | 16 ± 4 | 250 ± 30* |

*Indicates a statistically significant difference from the vehicle control group.

Visualizations

Caption: Proposed signaling pathway of this compound.

Caption: Generic workflow for rodent behavioral studies.

Conclusion

This compound shows promise as a memory-enhancing agent based on its dual mechanism of action. While detailed preclinical behavioral data in rodents are not publicly available, the standardized protocols provided here offer a framework for its evaluation. Further research is necessary to fully characterize its in vivo efficacy and to establish optimal dosing and treatment regimens for cognitive enhancement. The provided protocols and visualizations are intended to be illustrative and should be adapted based on specific experimental goals and institutional guidelines.

References

Dissolving CL-275838 for In Vitro Success: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to dissolving and preparing the novel neurological compound CL-275838 for use in a variety of in vitro experimental settings. Adherence to these protocols is critical for ensuring experimental reproducibility and obtaining reliable data.

Compound Information

| Parameter | Value |

| IUPAC Name | 7-benzyl-3-(4-fluorophenyl)-6-(1-methyl-1H-1,2,4-triazol-5-yl)-[1][2][3]triazolo[4,3-a]pyrazin-8(7H)-one |

| Molecular Formula | C₂₇H₂₅F₃N₆O |

| Molecular Weight | 506.52 g/mol |

| Primary Research Area | Neuroscience, Memory Enhancement, Antidepressant |

Solubility and Stock Solution Preparation

Based on available research, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro applications.

| Solvent | Recommended Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Prepare high-concentration stock solutions in DMSO. |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended. Dilute from a DMSO stock. |

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.065 mg of the compound.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

-

Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no undissolved particulates remain.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Figure 1. Workflow for preparing a concentrated stock solution of this compound in DMSO.

Preparation of Working Solutions for In Vitro Experiments

For most cell-based assays and other in vitro experiments, the high-concentration DMSO stock solution must be serially diluted to the final desired experimental concentration in the appropriate aqueous-based culture medium or assay buffer.

Key Considerations:

-

Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the experimental medium (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity or off-target effects.

-

Intermediate Dilutions: Preparing intermediate dilutions in either DMSO or the final aqueous buffer can facilitate accurate serial dilutions to achieve the desired low micromolar or nanomolar concentrations.

-

Solubility in Aqueous Media: this compound has limited solubility in aqueous solutions. Prepare working solutions fresh from the DMSO stock immediately before use and ensure thorough mixing. Precipitation may occur at higher concentrations in aqueous buffers.

Protocol for Preparing a 10 µM Working Solution:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

-

Final Dilution: Serially dilute the 1 mM intermediate stock or the 10 mM primary stock into the pre-warmed cell culture medium or assay buffer to achieve the final desired concentration (e.g., 10 µM). For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 999 µL of medium.

-

Mixing: Immediately and thoroughly mix the working solution by gentle pipetting or inversion.

-

Application: Add the freshly prepared working solution to the experimental setup (e.g., cell culture plates) without delay.

References

Application Notes and Protocols for CL-275838 in Preclinical Research

Compound: CL-275838 Description: this compound is an investigational compound that has been explored for its potential as a memory-enhancing and antidepressant agent. It is a piperazine (B1678402) derivative. Preclinical research has primarily focused on its metabolic profile and safety in animal models, with limited publicly available data on its specific mechanism of action and efficacy dosages.

In Vivo Dosage Information

The following table summarizes the reported in vivo dosage of this compound in a preclinical rat model. It is important to note that this dosage was used to evaluate hepatic enzyme induction and may not be indicative of a therapeutic dose for efficacy studies.

| Animal Model | Dosage | Route of Administration | Study Duration | Purpose | Reference |

| Male and Female Rats | 300 mg/kg | Once daily | 7 days | Assessment of hepatic microsomal enzyme induction | [1] |

In Vitro Metabolism

This compound undergoes extensive metabolism in the liver. In vitro studies using rat liver microsomes have identified the primary metabolic pathway as desbenzylation, converting this compound to its desbenzyl derivative. This process is dependent on the cytochrome P450 system.

Experimental Protocols

Protocol 1: Evaluation of Hepatic Microsomal Enzyme Induction in Rats

This protocol is based on the methodology implied in the study by Caccia et al. (1994)[1].

Objective: To assess the potential of this compound to induce hepatic microsomal enzymes in rats.

Materials:

-

This compound

-

Male and female Sprague-Dawley rats

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Standard laboratory animal diet

-

Apparatus for oral gavage

-

Equipment for microsomal fraction preparation (homogenizer, ultracentrifuge)

-

Reagents for cytochrome P450 activity assays (e.g., NADPH, specific P450 substrates)

-

Protein quantification assay kit (e.g., Bradford or BCA)

Procedure:

-

Animal Acclimation: Acclimate male and female Sprague-Dawley rats to the laboratory environment for at least one week before the experiment. House them in standard conditions with ad libitum access to food and water.

-

Dosing: Divide the animals into a control group and a treatment group. Administer this compound to the treatment group at a dose of 300 mg/kg, once daily, via oral gavage for 7 consecutive days. Administer the vehicle to the control group following the same schedule.

-

Tissue Collection: On day 8, 24 hours after the last dose, euthanize the animals according to approved protocols. Perfuse the liver with ice-cold saline and excise it.

-

Microsomal Fraction Preparation: Prepare liver microsomes from a portion of the liver tissue by differential centrifugation. This typically involves homogenization of the liver in a suitable buffer, followed by a series of centrifugation steps to pellet and isolate the microsomal fraction.

-

Biochemical Assays:

-

Determine the protein concentration of the microsomal fractions using a standard protein assay.

-

Measure the activity of various cytochrome P450 isoforms using specific substrate assays to assess enzyme induction.

-

Quantify the total cytochrome P450 content.

-

-

Data Analysis: Compare the enzyme activities and cytochrome P450 content between the this compound-treated group and the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of any observed differences.

Logical Workflow for Preclinical Investigation

The following diagram illustrates a logical workflow for the preclinical investigation of a novel compound like this compound, starting from initial in vitro characterization to in vivo studies.

Caption: A logical workflow for preclinical drug development.

Disclaimer: The provided information is based on limited publicly available data. Researchers should conduct their own dose-finding studies and thorough literature reviews to determine the most appropriate experimental designs for their specific research questions. The signaling pathway for this compound is not well-defined in the public domain, and therefore a diagram for its mechanism of action cannot be provided at this time.

References

Application Notes and Protocols for the Administration of CL-275838 in Laboratory Animals

Disclaimer: Publicly available information regarding specific administration routes, experimental protocols, and quantitative data for CL-275838 in laboratory animals is limited. The following application notes and protocols are based on general principles of preclinical drug administration and studies of similar compounds, such as other piperazine (B1678402) derivatives investigated as cognition enhancers. These should be regarded as a general framework rather than a direct report of studies conducted on this compound.

Introduction

This compound is a potential memory-enhancing agent.[1][2] Preclinical studies in laboratory animals are a critical step in evaluating the safety, pharmacokinetics, and efficacy of such compounds before human clinical trials. The choice of administration route is a key consideration and depends on the physicochemical properties of the compound, the experimental objectives, and the animal species being used. Common routes for systemic drug delivery in laboratory animals include oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration.[3][4][5]

Administration Routes and Considerations

The selection of an appropriate administration route is crucial for ensuring accurate and reproducible results in preclinical studies. Factors to consider include the desired speed of onset, duration of action, and potential for first-pass metabolism.[5]

Table 1: Summary of Common Administration Routes in Laboratory Animals

| Route | Description | Advantages | Disadvantages | Common Laboratory Species |

| Oral (PO) | Administration via the mouth, often by gavage. | Simulates human oral route, convenient for repeated dosing. | Variable absorption, subject to first-pass metabolism in the liver.[6] | Rodents, Rabbits, Dogs |